molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8

N-[(5-bromothien-2-yl)methyl]-N-methylamine

Cat. No. B1271160
Key on ui cas rn: 90553-43-8
M. Wt: 206.11 g/mol
InChI Key: CWURHLHTEJAXEA-UHFFFAOYSA-N
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Patent
US08022079B2

Procedure details

14 g (209 mmol) of methylamine hydrochloride are added to a solution of 5 g (42 mmol) of 5-bromothiophene-2-carboxaldehyde in 80 ml of ethanol and 40 ml of methanol. The reaction medium is cooled to 0° C. and 5.8 g (83.8 mmol) of sodium cyanoborohydride are added. The reaction medium is stirred at 0° C. for 5 hours, hydrolysed and diluted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered and evaporated. The residue obtained is taken up in a 70/30 heptane/dichloromethane mixture and then filtered. 6.7 g of crude residue are obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
heptane dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.CN.[Br:4][C:5]1[S:9][C:8]([CH:10]=O)=[CH:7][CH:6]=1.[C:12]([BH3-])#[N:13].[Na+].CCCCCCC.ClCCl>C(O)C.CO.C(OCC)(=O)C>[Br:4][C:5]1[S:9][C:8]([CH2:10][NH:13][CH3:12])=[CH:7][CH:6]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
heptane dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at 0° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(S1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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